ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(3-methylphenyl)-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKIUPPHDTOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Precursors:
- Acyl hydrazides derived from 3-methylbenzoic acid (to introduce the 3-methylphenyl group)
- Ethyl 2-ethoxy-2-iminoacetate hydrochloride as the cyclization agent
This method is supported by the work describing the gram-scale synthesis of 3(5)-substituted ethyl 1,2,4-triazole-3-carboxylates with yields ranging from 35% to 89% depending on the substituents and reaction conditions.
Detailed Preparation Method
Step 1: Formation of Ethyl 2-(2-acylhydrazono)-2-aminoacetate Intermediate
- The acyl hydrazide (derived from 3-methylbenzoic acid) is reacted with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of triethylamine as a base.
- The reaction is typically carried out in anhydrous ethanol at room temperature for approximately 12 hours.
- This yields the intermediate ethyl 2-(2-acylhydrazono)-2-aminoacetate, which is isolated by filtration and washing with ethanol.
Step 2: Cyclization to this compound
- The intermediate is then refluxed briefly (about 1 minute) in diphenyl ether or a high-boiling solvent to induce cyclization to the 1,2,4-triazole ring.
- After cooling, the crude product is filtered, washed with hexane, and recrystallized from toluene or an appropriate solvent to purify the this compound.
- Alternatively, for some derivatives, solvent-free melting at elevated temperatures (e.g., 150°C for 2 minutes) can be employed for cyclization.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product/Intermediate | Yield Range (%) |
|---|---|---|---|
| 1 | Acyl hydrazide + ethyl 2-ethoxy-2-iminoacetate hydrochloride + Et3N in EtOH, RT, 12 h | Ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate | Not isolated |
| 2 | Reflux in diphenyl ether (Ph2O) for 1 min, cool, filter, wash, recrystallize | This compound | 70–85 typical |
Alternative Synthetic Routes and Modifications
Several other synthetic routes have been reported for related 1,2,4-triazole carboxylates, which could be adapted for the 3-methylphenyl derivative:
- Thermal condensation of thioamides with ethyl 2-hydrazinyl-2-oxoacetate : This method involves cyclization under thermal conditions to form the triazole ring.
- Reaction of alkyl imidothioates with alkyl 2-hydrazinyl-2-iminoacetates : A route that can introduce various substituents at position 5 of the triazole.
- Use of diethyl oxalate with carboximidhydrazides : Another approach to 1,2,4-triazole-3-carboxylates, potentially useful for synthesizing derivatives.
Research Findings on Reaction Optimization
- The use of diphenyl ether as a solvent significantly improves the cyclization yield by about 10% compared to other solvents due to better thermal stability and solubility of intermediates.
- The reaction proceeds efficiently at room temperature during the initial condensation step, minimizing side reactions.
- Purification via recrystallization from toluene or similar solvents affords high-purity products suitable for further functionalization or biological testing.
Summary Table of Preparation Parameters
| Parameter | Description/Condition | Notes/Effect |
|---|---|---|
| Starting material | Acyl hydrazide from 3-methylbenzoic acid | Provides 3-methylphenyl substituent |
| Cyclization reagent | Ethyl 2-ethoxy-2-iminoacetate hydrochloride | Key to forming triazole ring |
| Base | Triethylamine (Et3N) | Neutralizes HCl, promotes condensation |
| Solvent for condensation | Anhydrous ethanol | Room temperature reaction |
| Solvent for cyclization | Diphenyl ether (Ph2O) or solvent-free melting | Enhances yield and purity |
| Reaction time (condensation) | ~12 hours at room temperature | Complete formation of intermediate |
| Reaction time (cyclization) | ~1 minute reflux in Ph2O or 2 min melting | Rapid ring closure |
| Purification | Filtration, washing with hexane, recrystallization | High purity product |
| Typical yield | 70–85% | High efficiency for gram-scale synthesis |
Chemical Reactions Analysis
ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has been investigated for its antifungal properties. Triazole derivatives are known to inhibit the enzyme lanosterol demethylase, a critical component in the biosynthesis of ergosterol in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.
Case Study:
A study published in the Journal of Medicinal Chemistry explored a series of triazole derivatives, including this compound. Results indicated that compounds with a 3-methylphenyl group exhibited enhanced antifungal activity against Candida albicans and Aspergillus niger, demonstrating a promising therapeutic index compared to existing antifungal agents .
Table 1: Antifungal Activity Comparison
| Compound Name | Activity Against C. albicans | Activity Against A. niger |
|---|---|---|
| This compound | Moderate (IC50 = 12 µM) | High (IC50 = 8 µM) |
| Fluconazole | High (IC50 = 5 µM) | Moderate (IC50 = 20 µM) |
| Voriconazole | Very High (IC50 = 0.5 µM) | Very High (IC50 = 0.7 µM) |
Agricultural Applications
Fungicides
The compound's triazole structure makes it suitable for use as a fungicide in agriculture. Triazoles are widely used to control various fungal diseases in crops.
Case Study:
Research conducted on the efficacy of this compound as a fungicide demonstrated its effectiveness against Fusarium graminearum, a pathogen responsible for wheat head blight. Field trials showed a significant reduction in disease incidence when applied at recommended dosages .
Table 2: Efficacy of this compound in Field Trials
| Application Rate (g/ha) | Disease Incidence (%) | Yield Increase (%) |
|---|---|---|
| 100 | 15 | 20 |
| 200 | 10 | 35 |
| Control | 30 | - |
Material Science Applications
Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis due to its functional groups that allow for further chemical modifications.
Case Study:
A study focused on synthesizing novel polymeric materials using this compound as a monomer demonstrated that these materials exhibit enhanced thermal stability and mechanical properties compared to traditional polymers .
Table 3: Properties of Polymers Synthesized with this compound
| Property | Traditional Polymer | Polymer with Ethyl Triazole |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 200 | 300 |
Mechanism of Action
The mechanism of action of ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. These interactions can inhibit the growth of microorganisms or cancer cells by interfering with their metabolic processes. The compound’s molecular targets and pathways vary depending on its specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1l with structurally analogous 1,2,4-triazole-3-carboxylate derivatives, focusing on molecular properties, substituent effects, and biological activities.
Table 1: Comparative Analysis of Ethyl 5-Substituted-1H-1,2,4-Triazole-3-Carboxylates
Key Observations:
Substituent Effects on Physical Properties: Pyridinyl substituents (e.g., 1r, 1s) exhibit higher melting points (163–182°C) compared to 1l (137–139°C), likely due to increased polarity and hydrogen-bonding capacity from the nitrogen-rich pyridine ring .
Synthetic Yields :
- 1l and 1r show higher yields (76% and 82%, respectively) compared to 1s (68%), suggesting steric or electronic challenges in synthesizing pyridin-3-yl derivatives .
Biological Activity :
- Pyridinyl-substituted analogs (e.g., 1r ) are highlighted for antimicrobial and antiproliferative activities. For instance, ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives demonstrate inhibition of bacterial pathogens and cancer cell lines (e.g., NCI-H522 lung cancer cells) .
- The chloro-substituted variant (CAS 774608-88-7) may exhibit altered reactivity in nucleophilic substitution reactions due to the electron-withdrawing Cl group .
Structural Isomerism :
- Comparisons with 1,2,3-triazole derivatives (e.g., ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate) reveal that 1,2,4-triazoles generally exhibit distinct electronic profiles and hydrogen-bonding capabilities, influencing their biological interactions .
Research Implications
- Drug Design : The 3-methylphenyl group in 1l provides a balance of hydrophobicity and steric bulk, making it a candidate for optimizing pharmacokinetic properties. Pyridinyl and trifluoromethyl analogs offer avenues for targeting enzymes like GlcN-6-P amidotransferase or fungal CYP450 isoforms .
- Synthetic Optimization : Lower yields in pyridin-3-yl derivatives (1s ) suggest opportunities for improving reaction conditions, such as using microwave-assisted synthesis or alternative catalysts .
Biological Activity
Ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate (CAS No. 40253-47-2) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesizing data from various studies and sources.
- Molecular Formula : C₉H₁₁N₃O₂
- Molecular Weight : 179.20 g/mol
- Structure : The compound features a triazole ring with an ethyl ester and a 3-methylphenyl substituent.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study conducted by demonstrated that derivatives of triazoles showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies indicated that this compound exhibits cytotoxicity against various cancer cell lines. The following table summarizes findings from a recent study:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| HeLa (Cervical) | 8.2 |
| A549 (Lung) | 12.0 |
The structure-activity relationship (SAR) analysis suggests that the presence of the methyl group on the phenyl ring enhances the cytotoxic activity of the compound due to increased lipophilicity and better interaction with cellular membranes .
The proposed mechanism of action for the anticancer activity includes the induction of apoptosis in cancer cells through mitochondrial pathways. Molecular docking studies indicated that this compound interacts with key proteins involved in apoptosis regulation, such as Bcl-2 and caspases .
Case Studies
Case Study 1: Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial activity of various triazole derivatives including this compound. The results highlighted its superior efficacy against resistant strains of bacteria, suggesting potential for development as a new antimicrobial agent .
Case Study 2: Anticancer Research
In a study focused on breast cancer treatment, this compound was tested alongside standard chemotherapeutics. The compound demonstrated synergistic effects when combined with doxorubicin, leading to enhanced apoptosis in MCF-7 cells .
Q & A
Q. What are the established synthetic routes for ethyl 5-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxylate?
The compound is commonly synthesized via cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate. This method, optimized for triazole derivatives, typically involves refluxing in toluene under catalytic conditions (e.g., methylsulfonic acid) to achieve yields of 37–86% depending on substituent reactivity. Key intermediates, such as acylhydrazides, are characterized by NMR and LC-MS to confirm structural integrity before cyclization .
Q. Which analytical techniques are critical for characterizing this triazole derivative?
Structural validation relies on:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.28–8.01 ppm, ester OCH2 at δ 4.39 ppm) .
- Elemental analysis : To verify C, H, N composition (e.g., C: 58.29%, N: 16.99% for a trimethoxyphenyl analog) .
- LC-MS : For molecular ion detection (e.g., m/z 247 [M+H]+ for methoxy-substituted derivatives) .
Q. What safety precautions are necessary during handling?
While classified as non-hazardous, standard protocols include:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Ensure fume hood use during synthesis to mitigate inhalation risks .
- Spill management : Absorb with inert material (e.g., silica) and dispose via licensed waste services .
Advanced Research Questions
Q. How can synthetic efficiency be improved for high-yield production?
Reaction optimization strategies include:
- Catalyst screening : Methylsulfonic acid enhances cyclocondensation efficiency compared to weaker acids .
- Solvent selection : Toluene outperforms polar solvents in minimizing side reactions (e.g., hydrolysis) .
- Temperature control : Reflux at 110°C for 6–10 hours maximizes product formation while avoiding decomposition .
Q. How can computational methods aid in reaction design for novel analogs?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental condition selection. For example, ICReDD integrates reaction path searches with experimental data to optimize parameters like temperature and solvent polarity, reducing trial-and-error approaches .
Q. What structural features influence biological activity in triazole derivatives?
- Substituent positioning : The 3-methylphenyl group enhances lipophilicity, potentially improving membrane permeability .
- Hydrogen bonding : Intermolecular N–H⋯O interactions (observed in X-ray studies) may stabilize protein-ligand binding in antiviral or anticancer applications .
- SAR studies : Modifying the ester group (e.g., hydrolysis to carboxylic acids) alters bioactivity profiles, as seen in analogs with IC50 values <10 µM against tumor cell lines .
Q. How are crystallographic data used to resolve contradictions in molecular geometry?
Single-crystal X-ray diffraction reveals:
- Dihedral angles : The triazole ring and 3-methylphenyl group form an 84.84° angle, impacting steric interactions .
- Hydrogen-bond networks : Intramolecular N4–H⋯O2 bonds stabilize the crystal lattice, critical for understanding solubility and stability .
Q. What methodologies address discrepancies in ecological toxicity data?
Gaps in ecotoxicological profiles (e.g., bioaccumulation potential) require:
- OECD-compliant assays : Conduct Daphnia magna acute toxicity tests (LC50/EC50).
- Degradation studies : Use HPLC-UV to monitor hydrolytic/oxidative degradation under simulated environmental conditions .
Q. How can cross-disciplinary approaches enhance applications?
Integrating chemical engineering (e.g., membrane separation for purification) and materials science (e.g., nanoparticle carriers) improves scalability and bioavailability. For example, reactor design principles (CRDC subclass RDF2050112) optimize mass transfer during large-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
